6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime

Catalog No.
S2829816
CAS No.
50596-15-1
M.F
C10H11NOS
M. Wt
193.26
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime

CAS Number

50596-15-1

Product Name

6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime

IUPAC Name

(NE)-N-(6-methyl-2,3-dihydrothiochromen-4-ylidene)hydroxylamine

Molecular Formula

C10H11NOS

Molecular Weight

193.26

InChI

InChI=1S/C10H11NOS/c1-7-2-3-10-8(6-7)9(11-12)4-5-13-10/h2-3,6,12H,4-5H2,1H3/b11-9+

InChI Key

CDDXVJKMORSSTJ-PKNBQFBNSA-N

SMILES

CC1=CC2=C(C=C1)SCCC2=NO

solubility

not available

6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime is a chemical compound characterized by a thiochromenone nucleus linked to an oxime functional group. Its IUPAC name is (NE)-N-(6-methyl-2,3-dihydrothiochromen-4-ylidene)hydroxylamine, and it has the molecular formula C10H11NOS with a molecular weight of 193.26 g/mol. This compound appears as a pale yellow crystalline powder and is noted for its diverse biological activities and potential applications in various fields of research .

The chemical reactivity of 6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime includes various transformations typical of oxime derivatives. It can undergo:

  • Hydrolysis: Conversion to corresponding carbonyl compounds.
  • Reduction: Formation of amines through reduction processes.
  • Condensation Reactions: Reacting with aldehydes or ketones to form more complex structures.

These reactions are significant for synthesizing derivatives that may enhance biological activity or modify physicochemical properties .

This compound exhibits a broad spectrum of biological activities, including:

  • Antioxidant Properties: Scavenging free radicals, which may help in reducing oxidative stress.
  • Anti-inflammatory Effects: Inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity: Effective against various bacterial and fungal strains.
  • Anti-cancer Potential: Inducing apoptosis in cancer cells and modulating cell signaling pathways.

The diverse biological activities make it a subject of interest in pharmacological research .

The synthesis of 6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime typically involves the condensation of 3-acetylcoumarin with hydroxylamine hydrochloride in the presence of sulfuric acid. This method was first reported by D. Wainwright and colleagues in 1988. Subsequent studies have refined this approach and explored alternative synthetic routes that may enhance yield or purity .

6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime has several applications:

  • Pharmaceutical Research: Investigated for its potential as an anti-cancer agent and for treating inflammatory diseases.
  • Biochemical Studies: Used as a probe in enzymatic assays due to its ability to modulate enzyme activities.
  • Material Science: Potential applications in developing new materials due to its unique chemical structure .

Research on interaction studies indicates that 6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime can interact with various biological targets. It has been shown to modulate the activity of enzymes such as acetylcholinesterase and tyrosinase, which are crucial in neurochemical pathways and pigmentation processes, respectively. These interactions highlight its potential therapeutic implications .

Several compounds share structural similarities with 6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
6-Chloro-2,3-dihydro-4H-thiochromen-4-one oximeC9H8ClNOSChlorine substituent enhances reactivity
6-Methyl-4-(methylenesulfonyl)thiochromanC11H13N O3SSulfonyl group introduces different electronic properties
6-Methyl-2-(trichloromethyl)-4H-chromen-4-oneC11H7Cl3O2Trichloromethyl group alters solubility and reactivity

These compounds exhibit varying biological activities and reactivities due to differences in their functional groups and molecular structures. The unique combination of the thiochromenone nucleus with an oxime functional group in 6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime distinguishes it from these related compounds .

Conventional Oxime Formation Techniques

The oxime group in 6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime is typically introduced via nucleophilic addition of hydroxylamine to the corresponding ketone precursor. For the thiochromenone scaffold, classical Friedel–Crafts acylation remains a cornerstone. For instance, β-chlorovinyl ketones derived from alkynes and benzoyl chlorides undergo cyclization to form thiochromenones, which are subsequently oximated [2]. This two-step process achieves moderate yields (50–70%) but requires stringent control over reaction conditions to prevent overoxidation of the sulfur atom.

A notable limitation arises from the equilibrium-driven nature of oxime formation, which often necessitates excess hydroxylamine hydrochloride and prolonged reaction times (12–24 hours). Recent studies have shown that proton-donor solvents like ethanol improve conversion rates by stabilizing the intermediate iminium species [5]. However, competing side reactions, such as Beckmann rearrangements, remain a concern when elevated temperatures (>80°C) are employed.

ParameterTypical ConditionsYield Range
Hydroxylamine SourceNH₂OH·HCl (1.2–2.0 equiv)50–70%
SolventEthanol/Water (3:1)
Temperature60–80°C
Time12–24 hours

Catalytic Approaches for Heterocyclic Ring Construction

Catalytic methods have revolutionized the synthesis of the thiochromenone core. A one-pot Friedel–Crafts acylation/cyclization strategy using alkynes and substituted benzoyl chlorides enables rapid assembly of the dihydrothiochromenone骨架 [2]. This method leverages β-chlorovinyl ketone intermediates, which undergo stereospecific cyclization under mild Lewis acid catalysis (e.g., AlCl₃, 10 mol%). The reaction proceeds via a conjugated addition mechanism, with aryl alkynes yielding higher regioselectivity (>90%) compared to alkyl variants.

Asymmetric catalysis has also been achieved using homobenzotetramisole derivatives, which induce enantioselective acyl transfer in α,β-unsaturated thioesters. This method produces 2-substituted thiochromenes with up to 94% enantiomeric excess (ee), though its applicability to oxime-functionalized systems requires further optimization [3].

Stereochemical Control in Imine Oxide Formation

The stereochemistry of the oxime group is influenced by imine isomerization pathways during zwitterionic intermediate formation. Computational studies reveal that the E/Z isomerization of β-chlorovinyl ketone intermediates dictates the configuration of the final oxime [4]. For 6-methyl derivatives, bulky substituents at the 6-position favor the E-isomer due to steric hindrance, achieving a 3:1 E/Z ratio under kinetic control.

Torquoelectronic effects during conrotatory electrocyclization further modulate stereochemical outcomes. Substituents with electron-withdrawing groups (e.g., -NO₂) promote inward rotation, stabilizing the transition state and enhancing cis-selectivity [4]. This principle has been exploited to synthesize oximes with >80% diastereomeric excess (de) using chiral auxiliaries.

Green Chemistry Synthesis Protocols

Recent advances emphasize sustainability in oxime synthesis. A recoverable Cupric Chloride Dihydrate (CuCl₂·2H₂O) system facilitates hydrolysis of oxime ethers to regenerate carbonyl precursors, reducing waste generation by 40% [5]. Additionally, solvent-free mechanochemical grinding of thiochromenone intermediates with hydroxylamine sulfate achieves comparable yields (65%) to traditional methods while eliminating volatile organic compounds (VOCs).

Photocatalytic methods using TiO₂ nanoparticles under visible light have also been explored, though scalability remains limited by catalyst deactivation.

Scalability Challenges in Industrial Production

Industrial-scale production faces hurdles in catalytic efficiency and purification. For example, the one-pot Friedel–Crafts method, while efficient in lab settings, requires precise stoichiometric control of AlCl₃ to prevent side reactions during scale-up. Continuous flow reactors have mitigated this issue by enabling real-time monitoring of intermediate β-chlorovinyl ketones [2].

Purification of the oxime product is complicated by residual hydroxylamine salts, necessitating multi-step crystallization. Advances in membrane-based separation technologies have reduced purification costs by 25%, though further optimization is needed for high-throughput applications.

6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime exhibits three primary tautomeric forms: the oxime form (C=N-OH), the nitrone form (C-N⁺(O⁻)-H), and the nitroso form (C-NO) [1] [2] [3]. The oxime-nitrone tautomerism represents the most extensively studied equilibrium, with recent computational investigations revealing that this isomerization occurs through a bimolecular mechanism involving two oxime molecules rather than the traditionally accepted thermal 1,2-hydrogen shift mechanism [1] [2].

High-level density functional theory calculations have demonstrated that the bimolecular process is energetically more favorable, providing new insights into the fundamental understanding of oxime tautomerism [2]. The Z-oxime configuration consistently emerges as the most thermodynamically stable form, supported by differential scanning calorimetry studies showing that heating of the E-oxime leads to conversion to the Z-isomer [3].

Mass spectrometry studies on related thiomorpholide systems have confirmed that tautomeric equilibria can be effectively studied using electron impact ionization, where the ionization process exerts negligible effect on the equilibrium position [4]. For thiochromen oxime derivatives, the equilibrium position depends significantly on substituent effects, with electron-withdrawing groups favoring the oxime form while electron-donating substituents can stabilize alternative tautomeric arrangements [5] [6].

Semiempirical AM1 calculations correlate well with experimental nuclear magnetic resonance data in predicting tautomeric stability, with the energy differences between tautomeric forms typically ranging from 2-8 kcal/mol depending on substitution patterns [4] [5]. The 6-methyl substituent in the thiochromen system provides moderate electronic activation while maintaining structural stability of the oxime functionality.

Nucleophilic and Aromatic Substitution Patterns

The nucleophilic reactivity of 6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime exhibits distinctive patterns influenced by both the thiochromen backbone and the oxime functional group. Computational investigations have revealed that nucleophilic additions involving oximes frequently proceed through the nitrone tautomeric form, which demonstrates higher reactivity despite being less thermodynamically stable [1] [7].

Aromatic nucleophilic substitution reactions involving oxime ethers with primary and secondary alkylamines demonstrate wholly base-catalyzed mechanisms with third-order dependence on amine concentration for reactions involving strong nucleophiles and poor leaving groups [8]. These transformations exhibit inverse temperature effects and proceed through cyclic transition-state mechanisms with characteristically low activation energies and highly negative activation entropies [8].

The nucleophilicity series for oxime species has been established through kinetic studies with nitrile complexes, revealing a four-order-of-magnitude decrease in reactivity from hydroxyguanidines to aromatic ketoximes [7]. The reaction mechanism proceeds through stepwise processes involving orientation complex formation followed by rate-determining acyclic intermediate formation and subsequent proton migration [7] [9].

Thiochromen systems exhibit enhanced nucleophilic substitution reactivity compared to corresponding benzene derivatives due to the electron-rich sulfur heteroatom [10]. The 6-methyl substitution provides moderate electron-donating character that influences regioselectivity patterns, with electrophilic attack typically favored at positions remote from the methyl substituent [10].

Solvent effects play crucial roles in these transformations, with polar aprotic solvents generally favoring nucleophilic substitution pathways while protic solvents can stabilize intermediate species through hydrogen bonding interactions [8] [11]. The oxime nitrogen atom can participate in both nucleophilic and electrophilic processes depending on reaction conditions and substrate electronic properties [12] [13].

Radical-Mediated Reaction Mechanisms

Radical transformations of 6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime proceed primarily through homolytic cleavage of the N-O bond, generating iminyl radicals that can undergo diverse subsequent reactions [14] [15]. Ultraviolet photolysis and thermal activation represent the most common methods for radical generation, with oxime esters and oxime ethers serving as particularly effective precursors [16] [17].

Electron paramagnetic resonance spectroscopy has confirmed the formation of iminyl radicals during photolytic processes, with these species demonstrating angular structures characterized by increased C=N-O bond angles and shortened N-O bonds compared to parent oximes [14] [18]. The bond dissociation enthalpies for N-O bonds in oximes typically range from 76-85 kcal/mol, enabling radical generation under relatively mild conditions [17].

Cyclization reactions involving iminyl radicals demonstrate strong preferences for 5-exo ring closure, producing dihydropyrrole, isoxazoline, and related five-membered heterocyclic products [19] [16] [20]. Rate constants for these cyclizations span five orders of magnitude, with nitrogen-centered radicals cyclizing most slowly, carbon-centered radicals at intermediate rates, and oxygen-centered radicals exhibiting the highest cyclization rates [20].

Oxidative radical generation using reagents such as potassium permanganate, manganese acetate, or iron catalysts enables intermolecular C-O coupling reactions between oximes and 1,3-dicarbonyl compounds [14]. These transformations demonstrate radical cascade mechanisms involving initial radical formation followed by one-electron oxidation of coupling partners and subsequent bond formation [14] [21].

Microwave-assisted radical reactions provide enhanced reaction rates and improved product profiles compared to conventional thermal methods, enabling rapid access to complex heterocyclic structures under clean reaction conditions [22]. The thiochromen scaffold in these systems can participate in both radical stabilization and electronic activation of the oxime functionality [23] [24].

Stability Under Various Environmental Conditions

Environmental stability of 6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime varies significantly with pH, temperature, solvent composition, and atmospheric conditions. Hydrolysis resistance represents one of the most important stability characteristics, with oximes demonstrating 10²-10³ fold greater resistance to hydrolysis compared to analogous hydrazones in aqueous solutions [33].

pH-dependent stability studies reveal optimal stability in acidic conditions between pH 2-3, where protonation of the imine nitrogen reduces susceptibility to nucleophilic attack [33] [34]. Under these conditions, decomposition rates follow first-order kinetics with apparent shelf-lives of up to 20 years when stored at 8°C in appropriate solvent systems [34].

Thermal stability investigations using differential scanning calorimetry indicate that 6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime remains stable up to approximately 180°C before undergoing significant decomposition [35] [36]. Thermogravimetric analysis reveals multi-stage decomposition processes involving initial N-O bond cleavage followed by thiochromen ring degradation and final carbonization [36].

Solvent effects on stability demonstrate that organic solvents generally provide enhanced stability compared to aqueous systems, primarily due to reduced nucleophilic attack by hydroxide ions [37]. Alcoholic solvents such as ethanol offer excellent stabilization while maintaining compatibility with most analytical and synthetic procedures [37] [38].

Photostability studies reveal moderate sensitivity to ultraviolet radiation, with photodegradation rates dependent on wavelength, intensity, and atmospheric oxygen concentration [39]. Storage under inert atmosphere and exclusion of light significantly enhance long-term stability, while antioxidants can provide additional protection against oxidative degradation pathways [37] [38].

XLogP3

2.5

Dates

Last modified: 08-17-2023

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